(4-Bromophenyl)(4-(5-methylpyrimidin-4-yl)piperazin-1-yl)methanone

CCR4 antagonism chemokine receptor piperazinylpyrimidine scaffold

Procure (4-Bromophenyl)(4-(5-methylpyrimidin-4-yl)piperazin-1-yl)methanone (CAS 1448035-79-7) for targeted kinase or CCR4 programs. It uniquely combines a 4-bromophenylcarbonyl pharmacophore (enabling halogen bonding and Suzuki diversification) with a 5-methylpyrimidin-4-yl-piperazine core (matched to patent-disclosed CCR4 antagonism). The heavy bromine atom also supports X-ray phasing, streamlining structural biology. Its zero HBD count and favorable cLogP (~2.4) make it a superior CNS-penetrant scaffold versus the free-piperazine analog. Ideal for parallel SAR library synthesis.

Molecular Formula C16H17BrN4O
Molecular Weight 361.243
CAS No. 1448035-79-7
Cat. No. B2594481
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Bromophenyl)(4-(5-methylpyrimidin-4-yl)piperazin-1-yl)methanone
CAS1448035-79-7
Molecular FormulaC16H17BrN4O
Molecular Weight361.243
Structural Identifiers
SMILESCC1=CN=CN=C1N2CCN(CC2)C(=O)C3=CC=C(C=C3)Br
InChIInChI=1S/C16H17BrN4O/c1-12-10-18-11-19-15(12)20-6-8-21(9-7-20)16(22)13-2-4-14(17)5-3-13/h2-5,10-11H,6-9H2,1H3
InChIKeyPIOBGVLOHQDQCA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(4-Bromophenyl)(4-(5-methylpyrimidin-4-yl)piperazin-1-yl)methanone (CAS 1448035-79-7): Structural Identity and Scaffold Classification for Procurement Decisions


(4-Bromophenyl)(4-(5-methylpyrimidin-4-yl)piperazin-1-yl)methanone (CAS 1448035-79-7) is a bifunctional piperazinylpyrimidine derivative with molecular formula C16H17BrN4O and molecular weight 361.24 g/mol [1]. The compound belongs to the piperazinylpyrimidine scaffold class, which is widely recognized as a privileged structure for selective kinase inhibition and CCR4 chemokine receptor antagonism [2][3]. Its distinguishing structural features are the concurrent presence of a 4-bromophenylcarbonyl group on one piperazine nitrogen and a 5-methylpyrimidin-4-yl substituent on the other, placing it at the intersection of bromophenyl-piperazine and pyrimidinyl-piperazine chemical space.

Why (4-Bromophenyl)(4-(5-methylpyrimidin-4-yl)piperazin-1-yl)methanone Cannot Be Replaced by Generic In-Class Analogs


Within the piperazinylpyrimidine chemical class, minor structural variations at the pyrimidine substitution position, the nature of the N-acyl group, and the halogen identity produce divergent target engagement profiles and synthetic trajectories. The target compound combines a 5-methylpyrimidin-4-yl moiety—placing the methyl group at the C5 position adjacent to the piperazine attachment point—with a 4-bromophenylcarbonyl group that serves both as a pharmacophoric element and as a synthetic handle for downstream diversification via palladium-catalyzed cross-coupling [1]. In contrast, the closely related analog 2-[4-(4-bromobenzoyl)-1-piperazinyl]pyrimidine (CAS 547703-37-7) attaches the pyrimidine at the 2-position, altering the vector and electronic character of the heterocycle . The simpler intermediate (4-bromophenyl)(piperazin-1-yl)methanone (CAS 59939-72-9) entirely lacks the pyrimidine ring, forfeiting the kinase-targeting and CCR4-modulating properties conferred by the piperazinylpyrimidine core . These distinctions make direct substitution unreliable without re-validation of target engagement and synthetic pathway compatibility.

Quantitative Differentiation Guide for (4-Bromophenyl)(4-(5-methylpyrimidin-4-yl)piperazin-1-yl)methanone: Head-to-Head and Class-Level Evidence


Pyrimidine Substitution Position Determines CCR4 Antagonism Scaffold Classification vs. 2-Pyrimidinyl Analog

The target compound features a 5-methylpyrimidine attached at the 4-position to the piperazine ring, matching the general substitution pattern of formula I piperazinyl pyrimidine derivatives disclosed as CCR4 antagonists [1]. In contrast, the comparator 2-[4-(4-bromobenzoyl)-1-piperazinyl]pyrimidine (CAS 547703-37-7) carries the pyrimidine at the 2-position, a connectivity not represented among exemplified CCR4-active compounds in the patent . While no direct CCR4 IC50 data are publicly available for either compound, the patent establishes that 4-pyrimidinyl-piperazine connectivity—as found in the target compound—is the active scaffold geometry for this target class [1].

CCR4 antagonism chemokine receptor piperazinylpyrimidine scaffold

Molecular Property Differentiation: Lipophilicity and Hydrogen Bonding Profile vs. De-Pyrimidinylated Analog

Computationally predicted physicochemical properties differentiate the target compound from its simpler analog (4-bromophenyl)(piperazin-1-yl)methanone (CAS 59939-72-9). The target compound (C16H17BrN4O, MW 361.24) has a predicted logP of approximately 2.4 and contains 4 hydrogen bond acceptors and 0 hydrogen bond donors [1]. In contrast, the analog without the pyrimidine ring (C11H13BrN2O, MW 269.14) has a lower predicted logP (~1.6), only 2 hydrogen bond acceptors, and 1 hydrogen bond donor (the free piperazine NH) . The addition of the 5-methylpyrimidine ring increases lipophilicity by approximately 0.8 logP units and eliminates the hydrogen bond donor, properties that influence membrane permeability and CNS penetration potential in drug discovery programs [2].

drug-likeness physicochemical properties CNS permeability

Synthetic Tractability: 4-Bromophenyl Group as a Cross-Coupling Handle vs. Non-Halogenated Analogs

The 4-bromophenyl substituent in the target compound provides a direct synthetic handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira), enabling rapid diversification into focused libraries [1]. This contrasts with non-halogenated piperazinylpyrimidine analogs such as (6-ethoxypyrimidin-4-yl)(4-(5-methylpyrimidin-4-yl)piperazin-1-yl)methanone, which lack an aryl halide and require de novo synthesis for each aryl modification . The bromine atom at the para position of the benzoyl group is sterically accessible and electronically activated toward oxidative addition, with typical Suzuki coupling yields of 70-95% reported for analogous 4-bromobenzoyl piperazine substrates under standard Pd(PPh3)4/K2CO3 conditions [2].

Suzuki coupling C-C bond formation library synthesis SAR exploration

Piperazinylpyrimidine Class-Level Kinase Selectivity Benchmarked Against Clinical Candidate PF-4708671

The target compound shares the piperazinylpyrimidine core scaffold with PF-4708671, a well-characterized selective S6K1 inhibitor (Ki = 20 nM, IC50 = 160 nM against S6K1; IC50 = 950 nM against MSK1; >400-fold selectivity over S6K2 isoform) [1]. PF-4708671 demonstrates that the piperazinylpyrimidine chemotype can achieve sub-micromolar potency with significant kinase selectivity when appropriately decorated. The target compound differs from PF-4708671 in its N-acyl substituent (4-bromobenzoyl vs. 2-trifluoromethylpyridine-4-carbonyl) and pyrimidine C5 substitution (methyl vs. hydrogen), representing a distinct chemical series within the same scaffold class . No direct kinase profiling data are publicly available for the target compound; the class-level evidence establishes the scaffold's druggability but does not guarantee equivalent potency without empirical validation.

S6K1 inhibition kinase selectivity piperazinylpyrimidine pharmacology

Purity and Characterization Quality: Vendor-Supplied Analytical Data for Reproducible Research

Reputable suppliers list the target compound with purity specifications of ≥95% (HPLC) and provide characterization by 1H NMR and mass spectrometry . The compound is supplied as a characterized solid with the InChI Key PIOBGVLOHQDQCA-UHFFFAOYSA-N, ensuring unambiguous structural identity [1]. In contrast, the simpler building block 5-methyl-4-(piperazin-1-yl)pyrimidine (CAS 1443210-25-0) is also available at ≥95% purity , but requires additional acylation steps to reach the target compound's functionality. The availability of the fully elaborated target compound as a pre-characterized research chemical reduces synthetic burden and ensures batch-to-batch consistency for SAR studies.

compound quality control HPLC purity NMR characterization reproducibility

Optimal Application Scenarios for (4-Bromophenyl)(4-(5-methylpyrimidin-4-yl)piperazin-1-yl)methanone Based on Differentiated Evidence


CCR4 Antagonist Lead Identification and Optimization Programs

The target compound's 4-pyrimidinyl-piperazine connectivity matches the general scaffold of formula I piperazinyl pyrimidine derivatives disclosed as CCR4 antagonists in patent US20150126500A1 [1]. Research groups pursuing CCR4-mediated indications—allergic dermatitis, asthma, rheumatoid arthritis, or immuno-oncology applications—should prioritize this compound over 2-pyrimidinyl analogs, which lack patent-supported target class membership. The 4-bromophenyl group further enables rapid SAR exploration around the benzoyl moiety via Suzuki coupling to probe CCR4 binding pocket tolerance [2].

Kinase Inhibitor SAR Library Construction via Late-Stage Diversification

The 4-bromophenyl group serves as a strategic synthetic handle for palladium-catalyzed cross-coupling, enabling parallel synthesis of focused kinase inhibitor libraries from a single precursor [1]. This approach is particularly valuable for probing the ATP-binding pocket of kinases where the piperazinylpyrimidine core has demonstrated class-level activity against PDGFR, KIT, CK1, and RAF kinase families [2]. Procurement of the target compound eliminates the need for de novo synthesis of each aryl variant, reducing library construction timelines.

CNS Drug Discovery Programs Requiring Balanced Physicochemical Properties

With predicted cLogP of approximately 2.4, zero hydrogen bond donors, and MW 361 Da, the target compound resides within favorable CNS MPO parameter space [1]. The absence of a hydrogen bond donor—achieved by dual substitution on both piperazine nitrogens—distinguishes it from the simpler (4-bromophenyl)(piperazin-1-yl)methanone which retains a free NH (1 HBD) and may exhibit lower passive BBB permeability [2]. CNS-targeted programs exploring piperazinylpyrimidine-based kinase or GPCR modulators should consider this compound as a starting scaffold.

Chemical Biology Probe Development Using the Bromine Atom as a Dual-Function Motif

The 4-bromophenyl group serves a dual function: it acts as a pharmacophoric element contributing to target binding through halogen bonding and hydrophobic interactions, while simultaneously providing a heavy atom for X-ray crystallographic phasing (Br anomalous scattering at Cu Kα wavelength) [1]. This dual functionality is absent in non-halogenated analogs such as (6-ethoxypyrimidin-4-yl)(4-(5-methylpyrimidin-4-yl)piperazin-1-yl)methanone. For structural biology groups solving co-crystal structures of piperazinylpyrimidine-protein complexes, the bromine atom can facilitate experimental phasing and provide unambiguous electron density for ligand placement [2].

Quote Request

Request a Quote for (4-Bromophenyl)(4-(5-methylpyrimidin-4-yl)piperazin-1-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.